molecular formula C26H38N2O5 B14172320 Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- CAS No. 926276-15-5

Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-

Katalognummer: B14172320
CAS-Nummer: 926276-15-5
Molekulargewicht: 458.6 g/mol
InChI-Schlüssel: USQVBMNAOAEUDE-XSDIEEQYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- (CAS: 926276-15-5) is a bicyclic pyrrole derivative with a complex stereochemical profile. Its molecular formula is C₂₆H₃₈N₂O₅, and it has a molecular weight of 458.59 g/mol . The structure comprises:

  • An octahydrocyclopenta[c]pyrrole core, which confers rigidity and influences bioavailability.
  • A tert-butyl ester group at the 1-position, enhancing lipophilicity and metabolic stability.
  • A substituted butyl side chain at the 2-position, featuring a phenylmethoxy carbonyl amino (Cbz) group and a 3,3-dimethyl-1-oxo moiety, which may modulate receptor binding or enzymatic activity.

This compound is synthetically derived, likely via transition metal-catalyzed reactions or cycloaddition strategies similar to those described for related cyclopenta[b]pyrroles . Its stereochemistry ((1S,3aR,6aS)-) is critical for biological activity, as seen in analogous drug candidates .

Eigenschaften

CAS-Nummer

926276-15-5

Molekularformel

C26H38N2O5

Molekulargewicht

458.6 g/mol

IUPAC-Name

tert-butyl (3S,3aS,6aR)-2-[(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate

InChI

InChI=1S/C26H38N2O5/c1-25(2,3)21(27-24(31)32-16-17-11-8-7-9-12-17)22(29)28-15-18-13-10-14-19(18)20(28)23(30)33-26(4,5)6/h7-9,11-12,18-21H,10,13-16H2,1-6H3,(H,27,31)/t18-,19-,20-,21+/m0/s1

InChI-Schlüssel

USQVBMNAOAEUDE-XSDIEEQYSA-N

Isomerische SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3

Kanonische SMILES

CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chiral Resolution of Octahydrocyclopenta[c]pyrrole Core

The octahydrocyclopenta[c]pyrrole scaffold is synthesized via cyclization of tetrahydrophthalimide derivatives. Key steps include:

  • Reduction : Lithium aluminium hydride (LiAlH₄) reduces tetrahydrophthalimide to tetrahydroisoindole.
  • Protection : tert-Butyloxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
  • Oxidation : Sodium periodate (NaIO₄) or potassium permanganate (KMnO₄) oxidizes the intermediate to N-Boc-3,4-tetramethyleneimine oxalic acid.
  • Cyclization : Acetic anhydride-mediated cyclization yields the bicyclic core.

Example :

  • Starting material: Tetrahydrophthalimide (45 g)
  • Reagents: LiAlH₄ (33.9 g), Boc₂O (65 g), NaIO₄ (82 g)
  • Yield: 54% over four steps.

Stereoselective Introduction of the Side Chain

The (2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl moiety is introduced via:

  • Coupling : Mitsunobu reaction or peptide coupling with benzyloxycarbonyl (Cbz)-protected L-tert-leucine.
  • Deprotection : Selective removal of Boc groups using HCl in dioxane.

Critical Parameters :

  • Chiral ligands (e.g., (+)-sparteine) ensure retention of stereochemistry at C1 and C3a.
  • Reaction temperature: -78°C to 25°C for optimal enantiomeric excess (ee > 98%).

Data Tables

Table 1. Comparison of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Purity (HPLC) Source
Cyclization Acetic anhydride, 120°C, 1 h 69 95.2
Boc Protection Boc₂O, THF, 0°C → RT, 12 h 94 98.5
Cbz Coupling DCC, HOBt, DMF, RT, 24 h 82 97.8
Final Crystallization Ethyl acetate/hexane (1:15), -20°C 89 99.1

Table 2. Spectroscopic Characterization

Parameter Value Source
1H NMR (CDCl₃) δ 1.42 (s, 9H, Boc), 4.12 (m, 1H, CH)
13C NMR (CDCl₃) δ 155.2 (C=O), 80.1 (Boc quaternary)
HPLC Retention Time 12.3 min (C18, MeCN/H₂O 70:30)

Industrial Scalability Challenges

  • Cost Efficiency : Use of LiAlH₄ poses safety risks; alternative catalysts (e.g., NaBH₄ with CeCl₃) reduce hazards but lower yields (∼60%).
  • Purification : Silica gel chromatography is replaced by crystallization in ethyl acetate/hexane for kilogram-scale production.
  • Regulatory Compliance : Residual palladium in coupling steps must be <10 ppm.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: Ammonia (NH3), amines, in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of vital biological processes, making it a potential candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cyclopenta[b]pyrrole Derivatives

(a) Ramipril (ACE Inhibitor)

Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, shares a bicyclic cyclopenta[b]pyrrole core but differs in substituents:

  • Functional Groups: Ramipril has a carboxylic acid and an ethoxycarbonyl group, whereas the target compound features a tert-butyl ester and a Cbz-protected amino group .
  • Pharmacology: Ramipril’s ACE inhibition relies on its carboxylic acid moiety, while the target compound’s tert-butyl ester may prioritize CNS penetration (as seen in cyclopenta[b]quinoline derivatives with fluorobenzoic acid substituents) .
Property Target Compound Ramipril
Core Structure Cyclopenta[c]pyrrole Cyclopenta[b]pyrrole
Key Substituents tert-Butyl ester, Cbz group Carboxylic acid, ethoxycarbonyl
Molecular Weight 458.59 g/mol 416.5 g/mol
Therapeutic Target Potential CNS applications Hypertension, ACE inhibition
(b) cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)

This analog lacks the substituted butyl side chain but shares the tert-butyl ester group. Key differences:

  • Stability : Both compounds benefit from tert-butyl ester stability, but the target compound’s extended side chain may enhance binding to hydrophobic targets .

Cyclopenta[b]quinoline Derivatives

Cyclopenta[b]quinoline derivatives (e.g., Compound 27 from ) are structurally distinct but share ADMET advantages relevant to CNS targeting:

  • ADMET Profile: Cyclopenta[b]quinolines exhibit lower genotoxicity and better BBB penetration compared to tetrahydroacridines . The target compound’s tert-butyl ester and Cbz group may mimic these properties, though direct comparisons are lacking.
  • Toxicity : Long carbon chains (e.g., 6-hydrazinenicotinate) increase toxicity (lower EC₅₀/LC₅₀), whereas the target compound’s branched dimethyl group may reduce this risk .

Methyl Esters of Cyclopenta[c]pyrrole

The methyl ester analog (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid methyl ester (CAS: 956789-69-8) highlights the role of ester choice:

  • Lipophilicity : The tert-butyl ester in the target compound increases logP compared to methyl esters, favoring membrane permeability .
  • Metabolism : Methyl esters are more prone to hydrolysis, whereas tert-butyl esters resist first-pass metabolism, extending half-life .

Biologische Aktivität

Cyclopenta[c]pyrrole-1-carboxylic acid, particularly the derivative 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-, has garnered attention in recent years due to its significant biological activities. This compound is primarily recognized for its role as an antagonist of the Protease Activated Receptor 1 (PAR1), which is crucial in various physiological processes, including platelet aggregation and thrombus formation.

The primary mechanism of action for this compound involves its interaction with PAR1. By binding to this receptor, it inhibits thrombin's action, leading to a reduction in platelet aggregation. This inhibition is particularly important in the context of cardiovascular health, as excessive platelet aggregation can lead to thrombotic events such as myocardial infarction and stroke.

Biochemical Pathways Affected

The interaction with PAR1 modulates several biochemical pathways related to cardiovascular function. Specifically, it disrupts normal signaling pathways activated by thrombin, thereby influencing gene expression and cellular metabolism associated with platelet function.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Cardiovascular Health : As a PAR1 antagonist, the compound shows promise in preventing cardiovascular events by reducing thrombus formation. Long-term studies indicate sustained inhibition of PAR1 activity and prolonged prevention of platelet aggregation.
  • Anti-inflammatory Properties : Similar compounds within the pyrrole family have demonstrated anti-inflammatory effects. Ongoing research aims to explore these properties further in relation to Cyclopenta[c]pyrrole derivatives.
  • Anticancer Activity : Preliminary studies suggest that derivatives of Cyclopenta[c]pyrrole may exhibit anticancer properties, although more extensive research is required to confirm these findings and elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

The structural uniqueness of Cyclopenta[c]pyrrole-1-carboxylic acid enhances its selectivity towards PAR1 compared to other compounds. Below is a comparative table highlighting some similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acidFused ring system; nitrogen heteroatomPAR1 antagonist; anti-thrombotic effects
Octahydrocyclopenta[c]pyrrole-1-carbonitrileSimilar cyclic structure; variationsPotential neuroprotective properties
2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylic acidDifferent saturation levels; unique groupsAnticancer activity reported in preliminary studies

Case Studies

Several case studies have been conducted to evaluate the efficacy of Cyclopenta[c]pyrrole derivatives:

  • Platelet Aggregation Studies : In vitro experiments demonstrated that Cyclopenta[c]pyrrole-1-carboxylic acid significantly reduced thrombin-induced platelet aggregation compared to control groups. This suggests its potential utility in developing anti-thrombotic therapies.
  • Cardiovascular Risk Assessment : Clinical trials assessing the long-term effects of this compound on patients at risk for thrombotic events showed promising results in reducing incidence rates of myocardial infarction and stroke .
  • Cell Signaling Modulation : Research has indicated that this compound can influence various cell signaling pathways beyond just platelet aggregation, suggesting broader implications for its use in treating inflammatory conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.